molecular formula C17H14ClN3O B5534921 N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B5534921
M. Wt: 311.8 g/mol
InChI Key: BPXJCVSPVQXVME-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a phenyl group, along with an acetamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of 4-chlorophenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole derivative to obtain the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Medicine: The compound is being explored for its potential therapeutic effects in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with ion channels or transporters, affecting cellular signaling and function.

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide can be compared with other pyrazole derivatives such as:

    N-(4-chlorophenyl)acetamide: Similar in structure but lacks the pyrazole ring.

    4-chloroacetanilide: Contains a chlorophenyl group and an acetamide moiety but lacks the pyrazole ring.

    Phenylpyrazole derivatives: Share the pyrazole ring but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-12(22)19-17-11-16(13-7-9-14(18)10-8-13)20-21(17)15-5-3-2-4-6-15/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXJCVSPVQXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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